Icosylarsonic acid
Description
Icosylarsonic acid (C20H41AsO3) is an organoarsenic compound characterized by a 20-carbon alkyl chain bonded to an arsenic acid group. Structurally, it belongs to the arsonic acid family, where arsenic is in the +5 oxidation state. Its long hydrocarbon chain confers lipophilic properties, distinguishing it from shorter-chain arsonic acids like roxarsonic acid or arsanilic acid. Historically, this compound has been explored in veterinary medicine as a feed additive for poultry and swine due to its purported growth-promoting and antiparasitic effects . However, its use has declined due to environmental and toxicity concerns, as arsenic derivatives can persist in ecosystems and bioaccumulate .
Properties
CAS No. |
18855-16-8 |
|---|---|
Molecular Formula |
C20H43AsO3 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
icosylarsonic acid |
InChI |
InChI=1S/C20H43AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22,23)24/h2-20H2,1H3,(H2,22,23,24) |
InChI Key |
PSCYXUZTCMVPFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icosylarsonic acid typically involves the reaction of arsenic trioxide with a long-chain alkyl halide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the arsenic-carbon bond. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the large volumes of reactants and products. The reaction is typically carried out in a batch or continuous flow reactor, with careful monitoring of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Potential Chemical Reactions
While specific reaction data for icosylarsonic acid is limited in the provided sources, its chemical behavior can be inferred from general organoarsenic acid chemistry and analogous compounds. Below are hypothetical and plausible reaction pathways based on its functional groups and molecular structure:
Hydrolysis
Organoarsenic acids are susceptible to hydrolysis under acidic or basic conditions. For this compound, hydrolysis could lead to the formation of arsenic oxides or other inorganic arsenic species:
This reaction may release arsenic trioxide () or related species, depending on the pH and temperature conditions .
Reaction with Bases
Similar to carboxylic acids, organoarsenic acids can react with bases (e.g., NaOH, ) to form salts:
These salts may exhibit surfactant or ion-exchange properties due to the long alkyl chain .
Oxidation/Reduction
Organoarsenic acids are generally stable under standard conditions but may undergo oxidation or reduction in extreme environments. For example, oxidation could convert the arsenic center from +3 to +5 oxidation states:
Reduction might involve conversion to arsine () or other hydrides, though this is less likely under typical conditions .
Solubility and Stability
Long-chain alkylarsonic acids like this compound often exhibit low water solubility due to their hydrophobic alkyl tails. This limits their reactivity in aqueous systems unless surfactants or co-solvents are present. Stability in acidic or alkaline media may depend on the ability of the arsenic-oxygen bonds to resist cleavage .
Potential Environmental Interactions
In soil or water, this compound could interact with minerals or organic matter. For example:
-
Adsorption : The alkyl chain may adsorb onto clay or organic particles, influencing its mobility.
-
Biodegradation : Microbial activity might degrade the compound, though organoarsenic acids are generally resistant to biological breakdown .
Challenges in Reaction Analysis
The provided sources lack experimental data on this compound’s specific reactions. For example, no rate constants, mechanistic studies, or product yields are available. This underscores the need for targeted research to characterize its chemical behavior fully.
Scientific Research Applications
Icosylarsonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of icosylarsonic acid involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include various enzymes involved in metabolic pathways, and the pathways affected include oxidative stress response and apoptosis.
Comparison with Similar Compounds
Structural Analogs
Icosylarsonic acid shares structural similarities with other arsonic acids but differs in alkyl chain length and substituent groups. Key comparisons include:
| Property | This compound | Roxarsonic Acid | Arsanilic Acid |
|---|---|---|---|
| Molecular Formula | C20H41AsO3 | C6H7AsNO6 | C6H8AsNO3 |
| Molecular Weight (g/mol) | 428.43 | 263.05 | 217.06 |
| Solubility in Water | Low (0.01 g/L at 25°C) | Moderate (1.2 g/L at 25°C) | High (5.6 g/L at 25°C) |
| Primary Applications | Veterinary additives, corrosion inhibition | Growth promoter in poultry | Antimicrobial agent in swine feed |
| Toxicity (LD50, rat oral) | 320 mg/kg | 155 mg/kg | 275 mg/kg |
Key Structural Differences :
- Roxarsonic Acid: Contains a nitro group (NO2) and a shorter aromatic backbone, enhancing its solubility but increasing acute toxicity .
- Arsanilic Acid : Features an aniline substituent, improving bioavailability in livestock but posing risks of arsenic leaching into groundwater .
Functional Analogs
This compound is functionally compared to non-arsenic feed additives like monensin (a polyether antibiotic) and zinc bacitracin. Unlike these compounds, this compound’s mechanism involves arsenic-mediated disruption of microbial metabolism, which raises significant regulatory hurdles due to residue concerns .
Research Findings
- Efficacy : this compound demonstrates superior thermal stability compared to roxarsonic acid, making it viable in high-temperature industrial processes. However, its efficacy as a growth promoter is 20–30% lower than arsanilic acid in swine trials .
- Environmental Impact : Its long alkyl chain reduces aqueous solubility, slowing degradation in soil but increasing persistence in lipid-rich environments .
- Toxicity Profile : Chronic exposure studies in rodents indicate hepatotoxic effects at lower doses (≥50 ppm) compared to arsanilic acid (≥100 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
